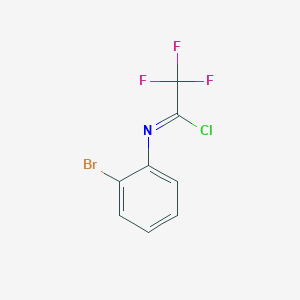

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline

Description

N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline is a halogenated aniline derivative featuring a 2-bromo-substituted benzene ring and an N-bound 1-chloro-2,2,2-trifluoroethylidene group. This structure combines the electronic effects of bromine (ortho to the amine) and the steric/electronic influence of the chloro-trifluoroethylidene moiety. Such compounds are typically intermediates in organic synthesis, particularly in cross-coupling reactions or as precursors for heterocyclic compounds . The trifluoroethylidene group is strongly electron-withdrawing, which modulates the reactivity of the aniline nitrogen, while the bromine atom enhances electrophilic substitution at specific positions.

Properties

Molecular Formula |

C8H4BrClF3N |

|---|---|

Molecular Weight |

286.47 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride |

InChI |

InChI=1S/C8H4BrClF3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H |

InChI Key |

YOLUCAAEVNUSQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-bromoaniline with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step. The general synthetic route can be summarized as follows:

Acylation: 2-bromoaniline reacts with trifluoroacetic anhydride in the presence of pyridine to form N-(2-bromophenyl)-2,2,2-trifluoroacetamide.

Chlorination: The resulting amide is then treated with thionyl chloride to yield N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Hydrolysis: The imidoyl chloride group can be hydrolyzed to form the corresponding amide.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Hydrolysis: Aqueous acid or base can be used to hydrolyze the imidoyl chloride group.

Major Products

Substitution: Products include various substituted phenyl derivatives.

Coupling: Biaryl compounds are the major products.

Hydrolysis: The corresponding amide is formed.

Scientific Research Applications

N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used to modify biomolecules for studying their functions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the imidoyl chloride group are key reactive sites. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl ring and the coupling partner.

Comparison with Similar Compounds

Structural Comparisons

The target compound is compared to structurally related imines and halogenated anilines (Table 1).

Table 1: Structural Comparison of Halogenated Aniline Derivatives

Key Observations :

Spectroscopic Properties

Table 2: Spectroscopic Data for Selected Compounds

Notes:

Stability and Physical Properties

- Thermal Stability : Boc-protected 2-bromoaniline has a boiling point of 110°C at 0.3 mmHg , while the target compound’s chloro-trifluoroethylidene group may lower volatility due to increased molecular weight.

- Solubility : Fluorinated imines (e.g., ) are typically soluble in polar aprotic solvents (DMSO, THF), similar to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.